molecular formula C18H21Cl2N3O2S B253648 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide

Katalognummer B253648
Molekulargewicht: 414.3 g/mol
InChI-Schlüssel: OKFVXQRKCGKUSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide, also known as TAK-659, is a small-molecule kinase inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to inhibit several important kinases involved in the pathogenesis of various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide is a selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon engagement of the B-cell receptor by antigen. This leads to downstream signaling events that ultimately result in B-cell activation, proliferation, and survival. Inhibition of BTK by N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide blocks these signaling events, leading to decreased B-cell activation, proliferation, and survival. This mechanism of action is particularly relevant in B-cell malignancies, where dysregulated B-cell receptor signaling is a key driver of disease progression.
Biochemical and Physiological Effects:
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to have potent biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide also inhibits other kinases involved in B-cell receptor signaling, including AKT and ERK. This leads to downstream effects such as decreased expression of anti-apoptotic proteins and increased apoptosis in B-cell malignancies. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has also been shown to have immunomodulatory effects, including inhibition of cytokine production and T-cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide for lab experiments is its selectivity for BTK and other kinases involved in B-cell receptor signaling. This allows for more precise targeting of these pathways, which is particularly important in the study of B-cell malignancies. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide also has good pharmacokinetic properties, with a half-life of around 8 hours in humans. However, one limitation of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

Zukünftige Richtungen

There are several future directions for research on N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide. One area of interest is in the development of combination therapies with other targeted agents or chemotherapy drugs. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to have synergistic effects with other agents such as venetoclax and rituximab in preclinical studies. Another area of interest is in the development of biomarkers for response to N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide. Currently, there are no established biomarkers for response to BTK inhibitors, which can make it difficult to predict which patients will benefit from treatment. Finally, there is interest in the development of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide for the treatment of other diseases beyond B-cell malignancies, such as autoimmune disorders and inflammatory diseases.

Synthesemethoden

The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 2,4-dichlorobenzylamine with thiourea to form 5-(2,4-dichlorobenzyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-(2,6-dimethylmorpholin-4-yl)acetic acid to form the final product, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide. The overall yield of the synthesis is around 30%, and the purity of the compound is typically above 95%.

Wissenschaftliche Forschungsanwendungen

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to selectively inhibit BTK (Bruton's tyrosine kinase), a key kinase involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. In preclinical studies, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has demonstrated potent antitumor activity against B-cell malignancies, both as a single agent and in combination with other therapies.

Eigenschaften

Produktname

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide

Molekularformel

C18H21Cl2N3O2S

Molekulargewicht

414.3 g/mol

IUPAC-Name

N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide

InChI

InChI=1S/C18H21Cl2N3O2S/c1-11-8-23(9-12(2)25-11)10-17(24)22-18-21-7-15(26-18)5-13-3-4-14(19)6-16(13)20/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H,21,22,24)

InChI-Schlüssel

OKFVXQRKCGKUSF-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.